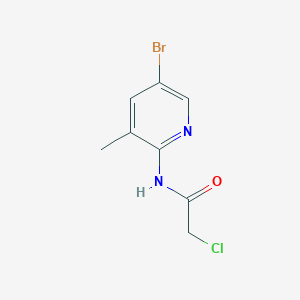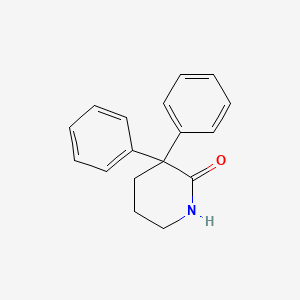
3,3-diphenyl-2-Piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-diphenyl-2-Piperidinone is a chemical compound belonging to the piperidinone family It features a piperidine ring substituted with two phenyl groups at the 3-position and a ketone group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-2-Piperidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl cyanide with phenylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the piperidinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 3,3-diphenyl-2-Piperidinone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted piperidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
3,3-diphenyl-2-Piperidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding biological processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3,3-diphenyl-2-Piperidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Piperidine: A simpler analog with a similar ring structure but without the phenyl substitutions.
Piperidin-2-one: Similar to 3,3-diphenyl-2-Piperidinone but lacks the phenyl groups.
3-Phenylpiperidin-2-one: Contains only one phenyl group, making it less sterically hindered compared to this compound.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and biological activity. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry where steric and electronic effects play crucial roles in drug design.
属性
CAS 编号 |
24056-59-5 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
3,3-diphenylpiperidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-16-17(12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
InChI 键 |
SMBVZADXTNEBQL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)NC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
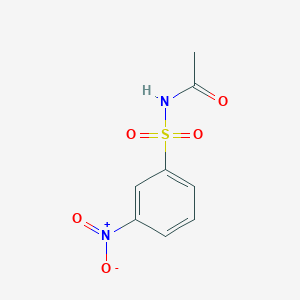
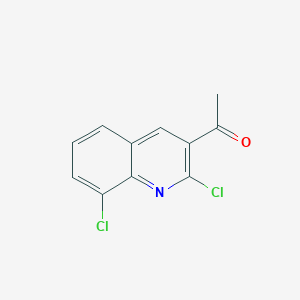
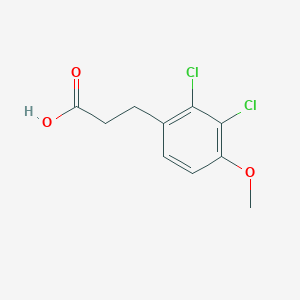
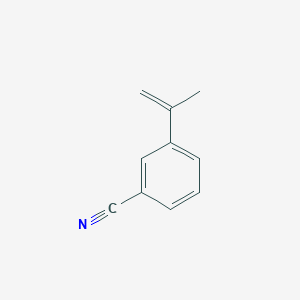
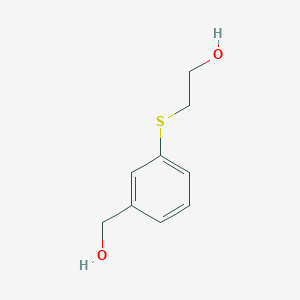
![1-{[(5-Methyl-1,2-oxazol-3-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B8584869.png)
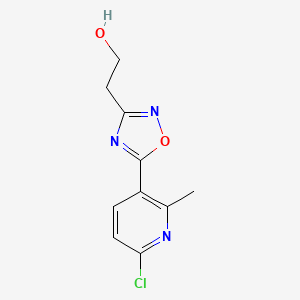
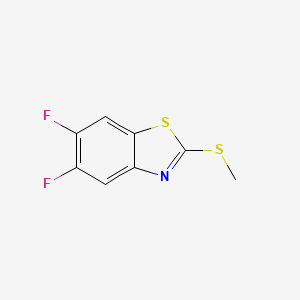
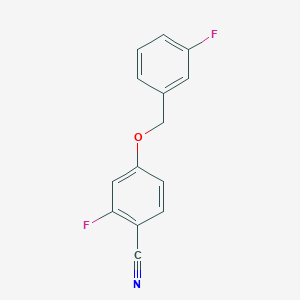
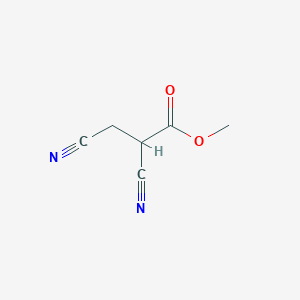
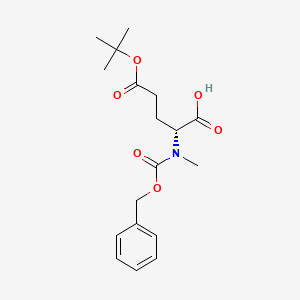
![N-[(1R)-1-(3-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8584926.png)
![Tert-butyl 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8584941.png)
